molecular formula C18H17NO3 B2415613 N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide CAS No. 2034436-44-5

N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide

Cat. No.: B2415613
CAS No.: 2034436-44-5
M. Wt: 295.338
InChI Key: MQGVUEAMUGURAS-UHFFFAOYSA-N
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Description

“N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide” is an organic compound that features a bifuran moiety and a tolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide” typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the oxidative coupling of furan derivatives.

    Attachment of the tolyl group:

    Formation of the acetamide linkage: The final step involves the reaction of the bifuran-tolyl intermediate with an acetamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Quinone derivatives of the bifuran moiety.

    Reduction: Amine derivatives of the acetamide group.

    Substitution: Halogenated or nitrated derivatives of the tolyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of “N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bifuran and tolyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-([2,2’-bifuran]-5-ylmethyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

“N-([2,2’-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide” is unique due to the specific positioning of the tolyl group and the acetamide linkage, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-4-2-5-14(10-13)11-18(20)19-12-15-7-8-17(22-15)16-6-3-9-21-16/h2-10H,11-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGVUEAMUGURAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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